molecular formula C14H13F3N2O2 B2683835 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile CAS No. 1710560-87-4

1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile

Cat. No.: B2683835
CAS No.: 1710560-87-4
M. Wt: 298.265
InChI Key: DZIUJQJUTZETCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is a chemical compound that features a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a piperidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with nucleophiles replacing the trifluoromethoxy group.

    Reduction: Corresponding amines from the reduction of the carbonitrile group.

    Oxidation: N-oxides from the oxidation of the piperidine ring.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is unique due to the combination of its trifluoromethoxy group, benzoyl moiety, piperidine ring, and carbonitrile group. This combination imparts distinct physicochemical properties, making it valuable in diverse applications ranging from pharmaceuticals to materials science.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)benzoyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)21-12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUJQJUTZETCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.